

Application Note: UHPLC-MS/MS Analysis of Spartioidine N-oxide in Honey

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Compound of Interest

Compound Name: Spartioidine N-oxide

Cat. No.: B15584621

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are naturally occurring toxins produced by a wide variety of plant species. These compounds can contaminate food products, including honey, when bees forage on PA-producing plants.[1][2][3] Due to their potential hepatotoxicity and carcinogenicity, the monitoring of PAs and PANOs in food is of significant importance for consumer safety.[4][5] **Spartioidine N-oxide**, a specific PANO, has been identified in honey samples and requires sensitive and accurate analytical methods for its quantification.[2][6] This application note provides a detailed protocol for the analysis of **spartioidine N-oxide** in honey using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS), a highly selective and sensitive technique for the detection of trace-level contaminants in complex food matrices.[3][7][8]

Quantitative Data Summary

The concentration of pyrrolizidine alkaloids, including **spartioidine N-oxide**, in honey can be influenced by the botanical and geographical origin of the honey. The following table summarizes representative quantitative findings for total PAs/PANOs in honey from various studies. It is important to note that specific quantitative data for only **spartioidine N-oxide** is often part of a larger analysis of multiple PAs and may not always be individually reported.

Region/Honey Type	Analyte(s)	Concentration Range (µg/kg)	Reference
European Honey	Total PAs	0.6 - 43 (up to 225 in some Italian and Spanish honey)	[1][2]
Polish Polyfloral Honey	Total PAs	Up to 52.4	[1]
Italian Honey	Total PAs	0.9 - 33.1	[6]
New Zealand Honey	Total PAs	<20 (low), 20-150 (moderate), >150 (high), max of 2777	[9]
Bee Pollen	Total PAs/PANOs	10.9 µg/kg to 14.543 mg/kg	[10]

Experimental Protocols

This section details the methodology for the extraction, cleanup, and instrumental analysis of **spartioidine N-oxide** in honey.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

The sample preparation procedure is critical for removing matrix interferences from honey and concentrating the analytes of interest. A common approach involves acidic extraction followed by solid-phase extraction (SPE) using a strong cation exchange (SCX) cartridge.[1][3][4][11]

Materials and Reagents:

- Honey sample
- Sulphuric acid (0.05 M)[1][3][4]
- Zinc dust (for reduction of N-oxides to parent PAs, if total PA content is desired)[1]

- Methanol (LC-MS grade)[6]
- Ammonia solution (2.5% in methanol)[4]
- Deionized water
- Strong Cation Exchange (SCX) SPE cartridges (e.g., 500 mg, 6 mL)[1]
- Centrifuge tubes (50 mL)
- Centrifuge
- Vortex mixer
- Nitrogen evaporator

Protocol:

- Extraction:
 1. Weigh 5-10 g of a homogenized honey sample into a 50 mL centrifuge tube.[1][3][7]
 2. Add 20-30 mL of 0.05 M sulphuric acid.[1][3]
 3. Vortex or shake vigorously for at least 30 minutes to dissolve the honey completely.[3][4]
 4. For the determination of total PAs (free bases and N-oxides), about 1 g of zinc dust can be added to reduce the N-oxides, and the sample is left to react overnight.[1] This step should be omitted if analyzing for the N-oxide form specifically.
 5. Centrifuge the sample at 3,800-4,000 x g for 10 minutes.[1][3][4]
 6. Collect the supernatant for SPE cleanup.
- Solid-Phase Extraction (SPE) Cleanup:
 1. Condition the SCX SPE cartridge by passing 9 mL of methanol followed by 9 mL of 0.05 M sulphuric acid.[1]

2. Load the supernatant from the extraction step onto the conditioned SPE cartridge.
3. Wash the cartridge to remove interfering substances. A typical wash solution could be methanol or water.
4. Elute the PAs and PANOs from the cartridge using an ammoniacal methanol solution (e.g., 2.5% ammonia in methanol).[4]
5. Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at approximately 40-50°C.[4]
6. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol/water, 5/95, v/v).[4]
7. Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.[4]

UHPLC-MS/MS Analysis

Instrumentation:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

UHPLC Conditions:

- Column: A C18 reversed-phase column is commonly used (e.g., 100 mm × 2.1 mm, 2.6 µm).[7]
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[4]
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[4]
- Flow Rate: 0.5 mL/min.[7]
- Injection Volume: 10 µL.[7]
- Column Temperature: 40°C.[7]

- Gradient Program: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute the analytes.

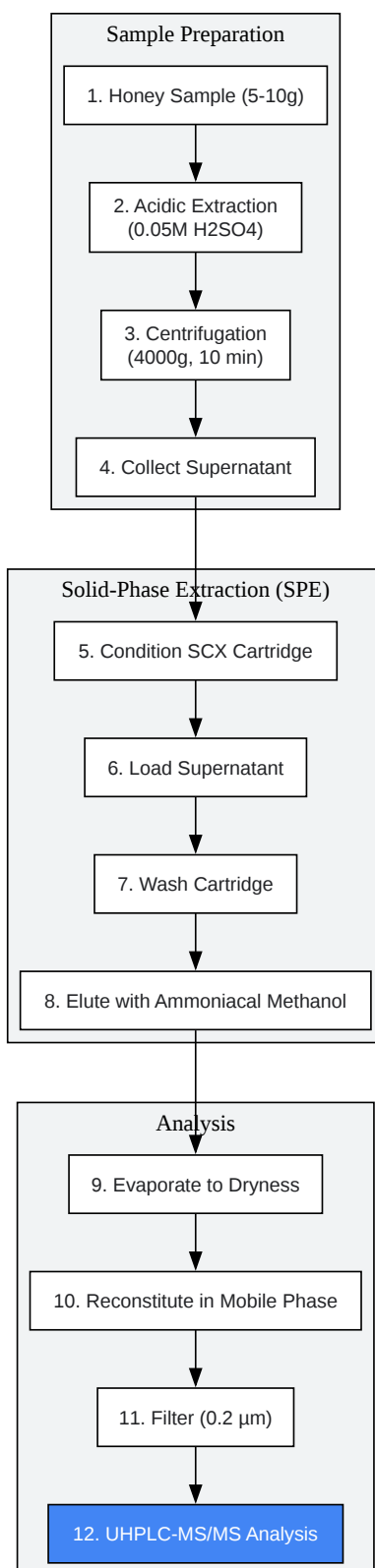
MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[\[7\]](#)
- Scan Mode: Multiple Reaction Monitoring (MRM).[\[7\]](#)
- Spray Voltage: 4.5 kV.[\[7\]](#)
- Desolvation Line Temperature: 250°C.[\[7\]](#)
- Heater Block Temperature: 400°C.[\[7\]](#)
- Nebulizing Gas Flow: 2.0 L/min.[\[7\]](#)
- Drying Gas Flow: 15 L/min.[\[7\]](#)

MRM Transitions for **Spartioidine N-oxide**:

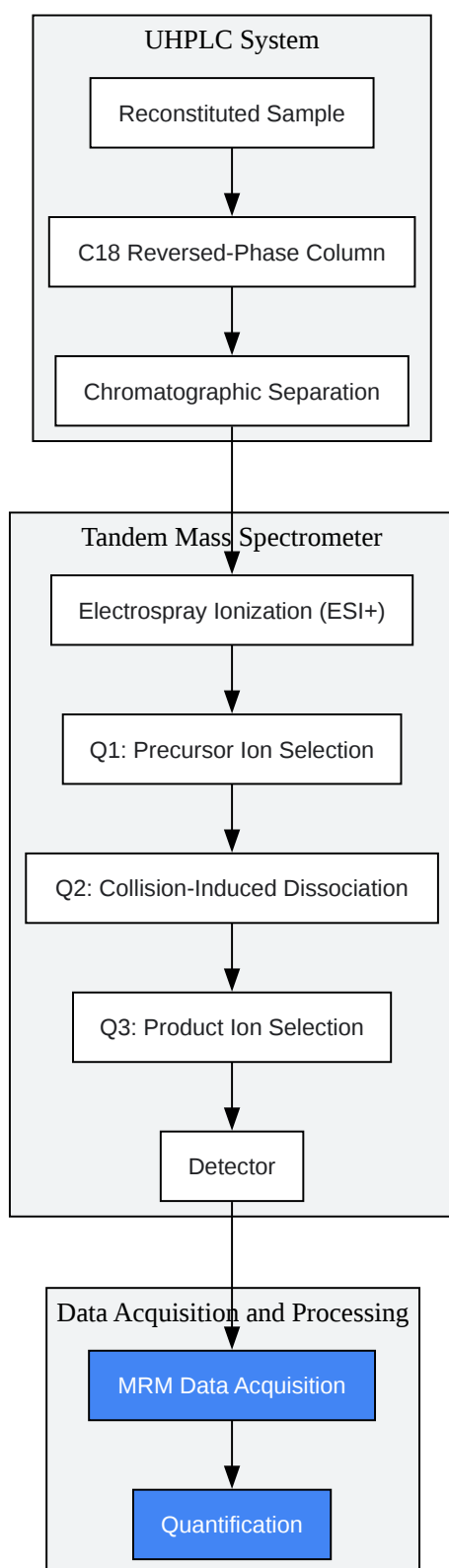
Specific MRM transitions for **spartioidine N-oxide** would need to be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion and the most abundant product ions. As spartioidine and seneciphylline are isomers, their N-oxides may also share the same transitions, requiring chromatographic separation for accurate quantification.[\[2\]](#)

Visualizations



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Caption: Experimental workflow for the analysis of **spartioidine N-oxide** in honey.



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Caption: Logical flow of UHPLC-MS/MS analysis for **spartioidine N-oxide**.

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